

# Acoziborole (SCYX-7158): A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Acoziborole |           |
| Cat. No.:            | B605153     | Get Quote |

Foreword: This document provides an in-depth technical guide on the discovery and development history of **acoziborole** (formerly SCYX-7158), a novel, single-dose, oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical journey of this promising therapeutic agent.

# **Executive Summary**

Acoziborole is a boron-containing compound belonging to the benzoxaborole class, developed for the treatment of both early and late-stage HAT caused by Trypanosoma brucei gambiense.[1][2] Discovered by Anacor Pharmaceuticals and developed in partnership with the Drugs for Neglected Diseases initiative (DNDi) and Sanofi, acoziborole represents a significant breakthrough in the management of this neglected tropical disease.[1][3] Its key innovation lies in its potential as a single-oral-dose cure, which could dramatically simplify treatment logistics and support the goal of eliminating HAT transmission by 2030.[4][5] A pivotal Phase II/III clinical trial demonstrated high efficacy and a favorable safety profile, paving the way for regulatory submission.[2][6]

## **Discovery and Lead Optimization**

The journey of **acoziborole** began with Anacor Pharmaceuticals' benzoxaborole discovery program.[7][8] Benzoxaboroles are a novel class of compounds containing boron that have



shown activity against a range of infectious agents.[9][10] The initial hit was identified from Anacor's chemical library and subsequently optimized through a collaboration between Anacor, Scynexis, and DNDi.[3][11] This lead optimization process focused on enhancing the compound's pharmacokinetic properties, central nervous system (CNS) permeability, and efficacy against Trypanosoma brucei.[12][13] The result of this integrated effort was the selection of SCYX-7158, later named **acoziborole**, as a preclinical candidate in late 2009.[11] [13]

## **Synthesis Pathway**

The synthesis of SCYX-7158 is a five-step process starting from 2-bromo phenylboronic acid. The key steps involve the protection of the boronic acid, generation of an aryllithium reagent, and subsequent reactions to form the oxaborole ring and add the necessary functional groups. This synthetic route is efficient, does not require chromatographic purification, and is scalable for large-scale production.[12]

# **Mechanism of Action**

Acoziborole exerts its trypanocidal activity by targeting a crucial enzyme in the parasite's RNA processing machinery.[14][15] Specifically, it has been suggested that acoziborole's target is the cleavage and polyadenylation specificity factor subunit 3 (CPSF3).[16] By inhibiting this enzyme, acoziborole disrupts messenger RNA (mRNA) processing in Trypanosoma brucei, ultimately leading to parasite death.[9][14] This novel mechanism of action is distinct from existing HAT treatments, which may offer an advantage in overcoming potential drug resistance.[14]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acoziborole Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]

### Foundational & Exploratory





- 3. news-medical.net [news-medical.net]
- 4. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, Phase II/III trial | DNDi [dndi.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Press Release: Acoziborole: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]
- 7. mesamalaria.org [mesamalaria.org]
- 8. Anacor Pharmaceuticals LLC Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 9. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acoziborole | DNDi [dndi.org]
- 12. dndi.org [dndi.org]
- 13. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Acoziborole used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acoziborole (SCYX-7158): A Comprehensive Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605153#acoziborole-scyx-7158-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com